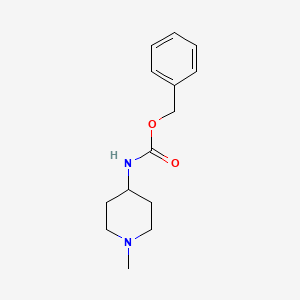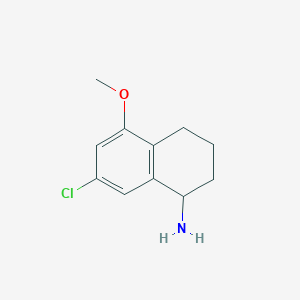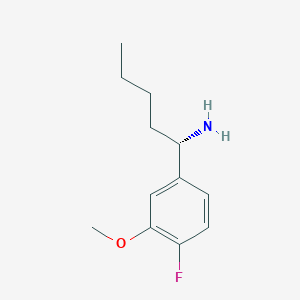
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to a pentan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde is reacted with the chiral amine precursor under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity and selectivity, while the chiral amine moiety may influence the compound’s stereospecific interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Fluorophenyl)pentan-1-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(S)-1-(3-Methoxyphenyl)pentan-1-amine: Lacks the fluoro group, which may influence its binding properties and stability.
(S)-1-(4-Methoxyphenyl)pentan-1-amine: Lacks the fluoro group, potentially altering its pharmacological profile.
Uniqueness
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H18FNO |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
(1S)-1-(4-fluoro-3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-4-5-11(14)9-6-7-10(13)12(8-9)15-2/h6-8,11H,3-5,14H2,1-2H3/t11-/m0/s1 |
Clave InChI |
LJGOPXOAAIYSBA-NSHDSACASA-N |
SMILES isomérico |
CCCC[C@@H](C1=CC(=C(C=C1)F)OC)N |
SMILES canónico |
CCCCC(C1=CC(=C(C=C1)F)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)
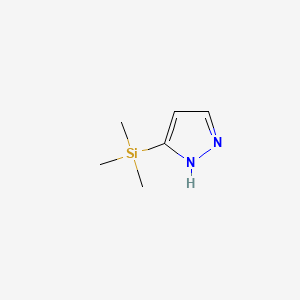
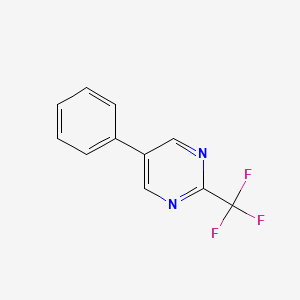
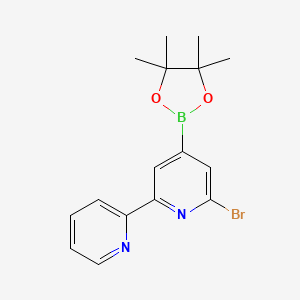
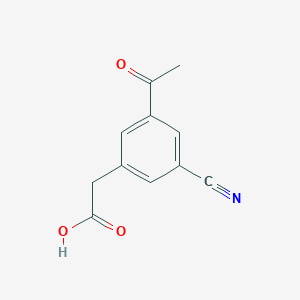
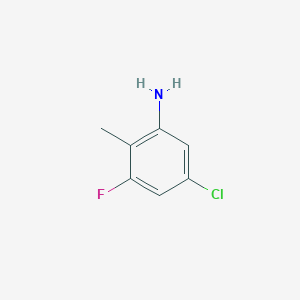
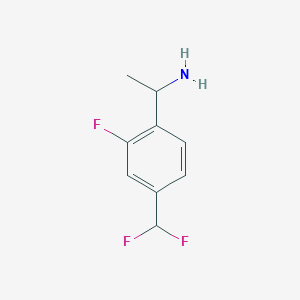
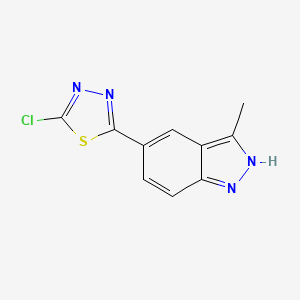
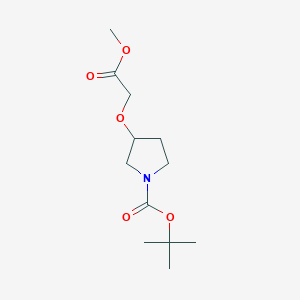
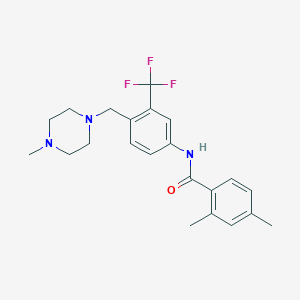
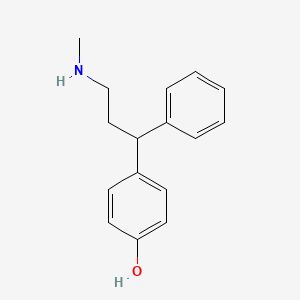
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
